GR148672X

TGH CES1 enzyme inhibition

GR148672X (CAS 263890-70-6) is a synthetic small-molecule inhibitor of triacylglycerol hydrolase / carboxylesterase 1 (TGH/CES1) with an IC₅₀ of 4 nM for the human hepatic enzyme. It belongs to the hydrazono-butanedione chemical class (molecular formula C₁₅H₁₁F₃N₂O₂S, MW 340.32) and is disclosed in patent WO 2001016358 A2 as a screening hit for TGH inhibition.

Molecular Formula C15H11F3N2O2S
Molecular Weight 340.3 g/mol
Cat. No. B10768568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR148672X
Molecular FormulaC15H11F3N2O2S
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F
InChIInChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3/b13-12-,20-19?
InChIKeyOETQEFUTOKYBSL-ARSLVZILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GR148672X – A High-Potency Triacylglycerol Hydrolase / Carboxylesterase 1 Inhibitor for Lipid Metabolism Research


GR148672X (CAS 263890-70-6) is a synthetic small-molecule inhibitor of triacylglycerol hydrolase / carboxylesterase 1 (TGH/CES1) with an IC₅₀ of 4 nM for the human hepatic enzyme . It belongs to the hydrazono-butanedione chemical class (molecular formula C₁₅H₁₁F₃N₂O₂S, MW 340.32) and is disclosed in patent WO 2001016358 A2 as a screening hit for TGH inhibition [1]. GR148672X has been characterized in vivo for its lipid-lowering effects and is cataloged in the IUPHAR/BPS Guide to Pharmacology as a CES1 inhibitor with a pIC₅₀ of 8.4 [2]. The compound is primarily supplied as a research-use-only biochemical tool and is notable for its limited solution stability, requiring freshly prepared working solutions .

Why In-Class TGH/CES1 Inhibitors Cannot Simply Substitute for GR148672X


Although multiple compounds are annotated as TGH or CES1 inhibitors, they vary dramatically in potency, target selectivity, and in vivo validation status. Widely available alternatives such as CAY10435 and PHOP are primarily fatty acid amide hydrolase (FAAH) inhibitors with secondary TGH activity, introducing confounding pharmacology in lipid metabolism studies . Natural product CES1 inhibitors such as nevadensin and betulinic acid exhibit substantially weaker potency (micromolar to mid-nanomolar range) and lack in vivo lipid-lowering characterization [1]. Furthermore, generic CES1 tool inhibitors like digitonin have poorly defined potency and selectivity profiles [2]. GR148672X remains one of the few TGH/CES1 inhibitors with co-reported in vitro potency, LPL counter-screen data, and in vivo pharmacodynamic evidence from a single coherent experimental package, making casual inter-change with other “TGH inhibitors” scientifically indefensible for experiments requiring target-specific, validated pharmacology.

GR148672X Quantitative Differentiation Evidence: Potency, Selectivity, and In Vivo Efficacy vs. Closest Comparators


TGH/CES1 Inhibitory Potency: GR148672X vs. CAY10435 (21-Fold Difference)

GR148672X inhibits human hepatic TGH/CES1 with an IC₅₀ of 4 nM, as reported in patent WO 2001016358 A2 and confirmed by the Guide to Pharmacology (pIC₅₀ 8.4) [1]. The frequently used serine hydrolase inhibitor CAY10435 exhibits an IC₅₀ of 83 nM against TGH in a proteomics-based serine hydrolase screening panel [2]. This represents a 21-fold potency advantage for GR148672X at the primary target, which is critical for experiments where saturating target engagement at low compound concentrations is required to minimize solvent toxicity or off-target effects.

TGH CES1 enzyme inhibition IC50 potency comparison

Lipoprotein Lipase Selectivity: Direct Counter-Screen Evidence from Patent WO 2001016358 A2

In the original patent disclosure, GR148672X was directly tested against bovine milk lipoprotein lipase (LPL) using a radiolabeled trioleoylglycerol substrate assay and showed no inhibition of LPL enzymatic activity at 5 µM [1]. This was confirmed by independent vendor technical documentation . Given the IC₅₀ of 4 nM for TGH/CES1, this establishes a >1,000-fold selectivity window for TGH over LPL at the tested concentration. This counter-screen is critical because LPL is the principal enzyme responsible for physiological plasma triglyceride clearance; an inhibitor lacking LPL selectivity would produce confounding or counterproductive lipid phenotypes.

TGH selectivity lipoprotein lipase LPL off-target counter-screen

Target-Class Specificity: GR148672X Is a Dedicated TGH/CES1 Inhibitor, Not a Polypharmacological FAAH/TGH Agent

The two closest commercially available compounds with reported TGH inhibition—CAY10435 and PHOP—are primarily FAAH inhibitors with secondary TGH activity. CAY10435 exhibits a FAAH Ki of 0.57 nM (rat) with TGH IC₅₀ of 83 nM, while PHOP has a FAAH Ki of 0.094 nM (human) with TGH IC₅₀ of 1.4 nM [1]. In both cases, FAAH is inhibited at sub-nanomolar concentrations, meaning that at concentrations required for meaningful TGH engagement, FAAH would be fully saturated, producing endocannabinoid pathway modulation as a major confound. GR148672X, by contrast, was discovered and characterized specifically as a TGH/CES1 inhibitor, with no FAAH inhibitory activity reported in the patent or in subsequent vendor documentation [2]. Although dedicated FAAH counter-screening data for GR148672X is not published, the compound's development history and absence from FAAH inhibitor listings support its classification as a TGH-directed tool rather than a dual-target serine hydrolase inhibitor.

FAAH target specificity polypharmacology serine hydrolase tool compound

In Vivo Lipid-Lowering Pharmacodynamics: Direct Evidence from Hamster Model in Patent WO 2001016358 A2

GR148672X was evaluated in normal-fed hamsters (oral gavage, 25 mg/kg twice daily for 3 days) and demonstrated statistically significant reductions across multiple lipid parameters: plasma triglycerides decreased by 55%, VLDL/LDL cholesterol by 40%, and apolipoprotein B-100 (ApoB-100) by 39%, each relative to solvent-treated controls [1]. High-density lipoprotein (HDL) cholesterol was not significantly affected. This is the only published in vivo pharmacodynamic dataset for GR148672X and represents a level of physiological validation absent for the vast majority of commercially available TGH/CES1 inhibitors, including CAY10435, PHOP, nevadensin, and betulinic acid, none of which have published in vivo lipid-lowering data from a TGH-inhibition paradigm.

in vivo hamster triglyceride VLDL apoB-100 lipid-lowering

Solution Instability: A Critical Handling Parameter Differentiating GR148672X from Shelf-Stable CES1 Inhibitors

Multiple independent vendor sources consistently report that GR148672X is unstable in solution and recommend freshly prepared working solutions for each experiment . In lyophilized powder form, the compound is stable for 36 months at −20 °C, but once dissolved in DMSO or other solvents, activity loss occurs over time [1]. This contrasts with natural product CES1 inhibitors such as nevadensin and betulinic acid, which are generally stable as DMSO stock solutions under standard storage conditions . While this instability is a practical limitation, it also serves as a quality-control consideration: procurement from vendors that do not explicitly acknowledge and document solution instability may indicate insufficient product characterization or batch-to-batch variability.

solution stability DMSO storage handling experimental reproducibility

Potency Advantage Over Natural Product CES1 Inhibitors: GR148672X vs. Betulinic Acid and Nevadensin

Among published CES1 inhibitors, the natural pentacyclic triterpenoid betulinic acid (BA) is reported with a CES1 IC₅₀ of 15 nM and >2,400-fold selectivity over CES2 [1], while the flavonoid nevadensin inhibits hCE1 with an IC₅₀ of 2.64 µM . GR148672X (IC₅₀ 4 nM) is approximately 3.75-fold more potent than betulinic acid and 660-fold more potent than nevadensin at CES1. However, betulinic acid and nevadensin have not been characterized for TGH-specific activity or in vivo lipid-lowering effects. Additionally, betulinic acid exhibits well-documented polypharmacology (topoisomerase I inhibition IC₅₀ 5 µM; aminopeptidase N inhibition IC₅₀ 7.3 µM; HIV-1 reverse transcriptase inhibition IC₅₀ 11 µM) , making it unsuitable as a clean CES1 probe.

natural product betulinic acid nevadensin CES1 potency ranking

GR148672X Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Hepatic VLDL Assembly and Secretion Studies Requiring TGH-Specific Pharmacological Inhibition Without LPL or FAAH Confounds

In primary hepatocyte or perfused liver models investigating the role of TGH in VLDL-TG assembly, GR148672X at concentrations up to 5 µM provides targeted TGH/CES1 inhibition without affecting LPL activity [1]. This is critical because LPL inhibition would independently reduce extracellular TG hydrolysis and confound VLDL secretion measurements. Furthermore, unlike CAY10435 or PHOP, GR148672X does not co-inhibit FAAH, avoiding endocannabinoid-mediated modulation of hepatic lipid metabolism [2]. The 4 nM IC₅₀ enables complete target engagement at low micromolar concentrations in cell-based assays.

In Vivo Proof-of-Concept Studies for TGH as a Therapeutic Target in Hypertriglyceridemia or Mixed Dyslipidemia

GR148672X is the only commercially available TGH/CES1 inhibitor with published in vivo lipid-lowering pharmacodynamic data. The hamster study (25 mg/kg BID for 3 days) demonstrated robust plasma TG reduction (−55%) and VLDL/LDL cholesterol reduction (−40%), while sparing HDL cholesterol [1]. This dataset provides a validated dosing paradigm and effect-size benchmark against which new TGH inhibitors can be compared. Researchers must account for solution instability by preparing fresh dosing solutions daily [2]. The absence of HDL lowering is a key practical advantage when studying hepatic lipid metabolism without confounding reverse cholesterol transport pathways.

CES1 Metabolic Function Studies in Drug Metabolism and Prodrug Activation Where Isoform Selectivity Matters

GR148672X inhibits human CES1 with an IC₅₀ of 4 nM, distinguishing it from CES2-selective tool inhibitors such as loperamide (CES2 Ki = 1.5 µM, weak CES1 inhibition IC₅₀ = 0.44 mM) [1][2]. In drug metabolism studies using human liver microsomes or recombinant CES enzymes, GR148672X provides potent CES1 inhibition for dissecting the contribution of CES1 vs. CES2 to the hydrolysis of ester prodrugs, including ACE inhibitors (temocapril), anticancer agents (irinotecan/CPT-11), and methylphenidate. The solution instability of GR148672X necessitates fresh preparation for each incubation, which should be factored into experimental protocols .

Comparative Pharmacology Studies Benchmarking Novel TGH/CES1 Inhibitors Against a Reference Compound with Multi-Dimensional Characterization

When developing or profiling new TGH/CES1 inhibitors, GR148672X serves as a uniquely well-characterized reference compound because it is the only TGH/CES1 inhibitor for which in vitro potency (IC₅₀ 4 nM), LPL counter-screen data (>1,000-fold selectivity at 5 µM), and in vivo lipid-lowering efficacy (TG −55%, VLDL/LDL-C −40%, ApoB-100 −39% in hamster) have been co-reported in a single primary source [1]. Natural product comparators such as betulinic acid suffer from polypharmacology [2], while FAAH-derived inhibitors (CAY10435, PHOP) introduce confounding endocannabinoid pharmacology . For robust structure-activity relationship (SAR) benchmarking, GR148672X is the only candidate with a sufficiently complete and internally consistent pharmacological dataset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GR148672X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.